4-hydroxy-5-iodo-2-methylBenzoic acid

Description

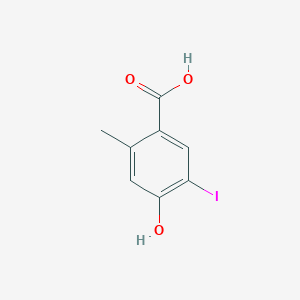

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEORXBAJZOYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285216 | |

| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201810-63-1 | |

| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201810-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-hydroxy-5-iodo-2-methylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-hydroxy-5-iodo-2-methylbenzoic acid, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, a detailed synthesis protocol, and its emerging significance in the synthesis of complex pharmaceutical agents.

Core Molecular and Physical Properties

4-hydroxy-5-iodo-2-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of iodo, hydroxyl, and methyl functional groups on the benzoic acid scaffold imparts specific reactivity and physical characteristics that are instrumental in its application as a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [1] |

| CAS Number | 201810-63-1 | [1] |

| Appearance | White to off-white crystalline powder | [Generic supplier data] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; slightly soluble in water | [Generic supplier data] |

| Storage | Sealed in a dry, cool (2-8°C) environment | [1] |

Synthesis Protocol: Electrophilic Iodination of 4-hydroxy-2-methylbenzoic Acid

The primary route for the synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid is the regioselective iodination of the precursor, 4-hydroxy-2-methylbenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution. As the para position is occupied by the carboxylic acid group, iodination is directed to one of the ortho positions. The steric hindrance from the adjacent methyl group favors iodination at the C5 position.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-hydroxy-5-iodo-2-methylbenzoic acid.

Detailed Step-by-Step Methodology

Materials:

-

4-hydroxy-2-methylbenzoic acid

-

Sodium iodide (NaI)

-

Chloramine-T trihydrate

-

Methanol

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-2-methylbenzoic acid (1 equivalent) and sodium iodide (1.1 equivalents) in methanol. Cool the mixture to 0°C in an ice bath.

-

Iodination: To the stirred solution, add Chloramine-T trihydrate (1.2 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5°C. The use of Chloramine-T provides a source of "I⁺" for the electrophilic substitution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Acidification and Extraction: Acidify the mixture to a pH of 2-3 with 2M HCl. This will precipitate the crude product. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Organic Synthesis

4-hydroxy-5-iodo-2-methylbenzoic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The iodine atom serves as a versatile handle for further chemical transformations, most notably in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the core scaffolds of many drug candidates.

While specific drug synthesis pathways involving this exact molecule are often proprietary, the utility of closely related iodo-benzoic acid derivatives is well-documented. For instance, 5-iodo-2-methylbenzoic acid is a key intermediate in the synthesis of certain anti-diabetic drugs.[2] The strategic placement of the iodo, hydroxyl, and carboxylic acid groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures required for biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-hydroxy-5-iodo-2-methylbenzoic acid. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements (based on similar compounds):

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wash skin thoroughly after handling.[4]

-

Wear protective gloves/eye protection/face protection.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-hydroxy-5-iodo-2-methylbenzoic acid is a strategically functionalized molecule with significant potential in organic synthesis and drug discovery. Its synthesis via electrophilic iodination is a reliable process, and its versatile reactivity makes it a valuable building block for the creation of novel and complex chemical entities. As the demand for sophisticated small-molecule therapeutics continues to grow, the importance of such well-defined intermediates is poised to increase.

References

-

PubChem. 5-Iodo-2-methylbenzoic acid. [Link]

-

Tradeasia. 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. [Link]

Sources

solubility of 4-hydroxy-5-iodo-2-methylBenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-hydroxy-5-iodo-2-methylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-hydroxy-5-iodo-2-methylbenzoic acid. In the absence of extensive empirical data in publicly accessible literature for this specific molecule, this document synthesizes information from structurally similar compounds to build a predictive solubility profile. It delves into the physicochemical properties of the target molecule, the theoretical principles governing its solubility, and the practical methodologies for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to inform formulation, purification, and analytical development.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in pharmaceutical sciences and chemical research. For a molecule like 4-hydroxy-5-iodo-2-methylbenzoic acid, which possesses functional groups pertinent to medicinal chemistry, understanding its solubility is paramount for predicting its bioavailability, designing appropriate formulations, and developing robust purification strategies.[1] Low solubility can present significant challenges, leading to unreliable results in in vitro assays and poor in vivo exposure.[2] This guide provides a foundational understanding of the factors expected to govern the solubility of this specific substituted benzoic acid.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 4-hydroxy-5-iodo-2-methylbenzoic acid (CAS No. 201810-63-1) is a substituted aromatic carboxylic acid with key functional groups that dictate its interactions with various solvents.

-

Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents.[3] Its acidic nature (predicted pKa ~4.5) means its ionization state is pH-dependent, significantly impacting solubility in aqueous and buffered systems.[4]

-

Hydroxyl Group (-OH): As another polar, protic group, the phenolic hydroxyl contributes to hydrogen bonding capabilities, further enhancing solubility in polar solvents.

-

Iodo Group (-I): The large, electron-rich iodine atom increases the molecule's molecular weight and polarizability. While it can participate in halogen bonding, its primary effect is an increase in hydrophobicity.

-

Methyl Group (-CH₃): This nonpolar alkyl group contributes to the molecule's hydrophobic character.

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or aromatic solvents through π-π stacking.[5]

The interplay between the polar (carboxyl, hydroxyl) and nonpolar (aromatic ring, methyl, iodo) regions of the molecule results in a complex solubility profile. The molecule is expected to exhibit limited solubility in water, which can be increased at higher pH due to the deprotonation of the carboxylic acid and hydroxyl groups.[6]

Table 1: Predicted and Known Physicochemical Properties of 4-hydroxy-5-iodo-2-methylbenzoic Acid and Structurally Related Analogs

| Property | 4-hydroxy-5-iodo-2-methylbenzoic acid | 4-iodo-2-methylbenzoic acid | 5-iodo-2-methylbenzoic acid | 4-hydroxybenzoic acid |

| Molecular Formula | C₈H₇IO₃[7] | C₈H₇IO₂ | C₈H₇IO₂[8] | C₇H₆O₃[9] |

| Molecular Weight | 278.04 g/mol [7] | 262.05 g/mol | 262.04 g/mol [8] | 138.1 g/mol [9] |

| Predicted LogP | 2.00[7] | N/A | 2.5[8] | 1.37[10] |

| Hydrogen Bond Donors | 2[7] | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 2[7] | 2 | 2 | 3 |

| Topological Polar Surface Area (TPSA) | 57.53 Ų[7] | 37.3 Ų | 37.3 Ų[8] | 57.53 Ų |

| Melting Point | N/A | 172 °C[11] | 179-185 °C[12] | N/A |

| Known Solubility | No data found | Chloroform (Slightly), DMSO (Slightly), Aqueous Base (Slightly)[11] | Water (Slightly), Alcohol (Soluble), DMSO (Soluble)[12][13] | DMSO (approx. 5 mg/mL), DMF (approx. 5 mg/mL), Sparingly soluble in aqueous buffers[9] |

N/A: Not Available in searched sources.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[14] This means that solutes dissolve best in solvents with similar polarity and intermolecular forces.

Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and hydroxyl groups of the target molecule. Therefore, 4-hydroxy-5-iodo-2-methylbenzoic acid is predicted to have high solubility in these solvents. For comparison, benzoic acid's solubility is highest in ethanol and methanol.[3][15] The related 5-iodo-2-methylbenzoic acid is also soluble in alcohol.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxyl group and the hydroxyl group.[5] Good solubility is expected. For instance, 4-hydroxybenzoic acid is soluble in DMSO and DMF at approximately 5 mg/mL.[9]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. The large, nonpolar aromatic ring and iodo-substituent will have some affinity for these solvents, but the highly polar carboxylic acid and hydroxyl groups will strongly disfavor dissolution. Consequently, the molecule is predicted to have low to very low solubility in nonpolar solvents. Benzoic acid exhibits low solubility in toluene.[15]

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance. Dichloromethane is a weak hydrogen bond acceptor, while ethyl acetate is a stronger one. Moderate solubility is anticipated, likely lower than in polar protic or aprotic solvents but higher than in nonpolar solvents.

The diagram below illustrates the key solute-solvent interactions that govern solubility.

Caption: Predicted solubility based on solvent-solute interactions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, empirical measurement is essential. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[16][17]

Principle

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent.[18] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[19][20] After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is a self-validating system designed to ensure accurate and reproducible results.

A. Preparation:

-

Vessel Selection: Use clear glass vials or flasks with screw caps to allow for visual inspection of undissolved solid.

-

Solvent Preparation: Prepare the desired organic solvents. Ensure they are of high purity.

-

Compound Weighing: Accurately weigh an amount of 4-hydroxy-5-iodo-2-methylbenzoic acid that is known to be in excess of its expected solubility into each vial. This ensures a saturated solution is formed.[16]

B. Equilibration:

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen solvent to each vial containing the pre-weighed compound.

-

Agitation: Secure the vials in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate at a speed sufficient to keep the solid suspended without creating a vortex.[19]

-

Equilibration Time: Allow the samples to shake for a predetermined period. A common duration is 24 to 72 hours.[21] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[18]

C. Sample Separation and Analysis:

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a chemically compatible syringe filter (e.g., 0.45 µm PTFE) and filter the solution into a clean analysis vial. This step is critical to remove all undissolved particles.

-

Dilution: Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

The workflow for this protocol is illustrated below.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Page loading... [guidechem.com]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. 4-iodo-2-Methylbenzoic acid | 133232-58-3 [amp.chemicalbook.com]

- 12. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 13. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]

- 14. chem.ws [chem.ws]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. who.int [who.int]

- 20. raytor.com [raytor.com]

- 21. scielo.br [scielo.br]

Technical Guide: 4-Hydroxy-5-iodo-2-methylbenzoic Acid (CAS 201810-63-1)

[1][2][3][4]

Executive Summary

4-Hydroxy-5-iodo-2-methylbenzoic acid (CAS 201810-63-1 ) is a highly specialized halogenated benzoic acid derivative used primarily as a regioselective building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid (C1), a phenolic hydroxyl (C4), and an aryl iodide (C5).

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical identifiers, validated synthetic pathways, and utility in palladium-catalyzed cross-coupling reactions for drug discovery.

Part 1: Chemical Identity & Physicochemical Properties

Core Identifiers

The precise identification of this compound is critical due to the existence of multiple positional isomers (e.g., 3-iodo or 6-iodo variants).

| Identifier | Value |

| CAS Number | 201810-63-1 |

| IUPAC Name | 4-Hydroxy-5-iodo-2-methylbenzoic acid |

| Molecular Formula | |

| Molecular Weight | 278.04 g/mol |

| SMILES | CC1=CC(=C(C=C1C(=O)O)O)I |

| InChI Key | KISJQMPHSCFGKR-UHFFFAOYSA-N |

Physical Specifications

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in DMSO, Methanol, and dilute aqueous base; sparingly soluble in water.

-

pKa (Predicted): ~4.2 (Carboxylic acid), ~9.5 (Phenol).

-

Storage: 2–8°C, inert atmosphere. Light Sensitive (Aryl iodides can undergo homolytic cleavage/discoloration upon prolonged light exposure).

Part 2: Structural Analysis & Reactivity Logic

The utility of 4-hydroxy-5-iodo-2-methylbenzoic acid stems from its "functional density." The diagram below illustrates the electronic environment and steric considerations that dictate its reactivity.

Figure 1: Functional group topology showing the cooperative electronic directing effects that stabilize the 5-iodo position.

Reactivity Profile

-

C5-Iodine (Electrophile): The C-I bond is the most reactive site for transition-metal catalysis. It readily undergoes oxidative addition with Pd(0), enabling Suzuki-Miyaura, Sonogashira, or Heck couplings.

-

C4-Hydroxyl (Nucleophile): The phenol is acidic (

) and can be selectively alkylated (e.g., Williamson ether synthesis) to tune lipophilicity. -

C1-Carboxylic Acid (Electrophile): Standard amide coupling conditions (EDC/NHS or HATU) allow for the attachment of pharmacophores or solubilizing tails.

Part 3: Synthesis & Production Methodology

Retrosynthetic Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The precursor, 4-hydroxy-2-methylbenzoic acid (CAS 578-39-2), contains a strong activating group (-OH) and a weak activating group (-CH3).

-

Regioselectivity Control:

-

The -OH group directs ortho and para. The para position is blocked by the methyl group (relative to OH) or COOH depending on numbering, but in this specific scaffold (4-OH, 2-Me), the open ortho positions are C3 and C5.

-

C3: Sterically crowded (sandwiched between -OH and -CH3).

-

C5: Sterically accessible.

-

Result: Iodination proceeds with high regioselectivity to the C5 position.

-

Validated Experimental Protocol

Note: This protocol is adapted from standard iodination procedures for activated phenols [3, 4].

Reagents:

-

Precursor: 4-Hydroxy-2-methylbenzoic acid (1.0 eq)

-

Iodine Source:

(1.05 eq) -

Oxidant/Base:

(30%) or Ethylenediamine -

Solvent: Methanol or Ethanol

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4-hydroxy-2-methylbenzoic acid in 50 mL of Methanol.

-

Activation: Add 1.1 equivalents of ethylenediamine (complexes with iodine to modulate reactivity).

-

Iodination: Add 1.05 equivalents of solid Iodine (

) portion-wise over 30 minutes at 0°C.-

Why? Low temperature prevents over-iodination at the C3 position.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate (

) to reduce unreacted iodine (indicated by disappearance of brown color). -

Isolation: Acidify to pH 3 with 1N HCl. The product, 4-hydroxy-5-iodo-2-methylbenzoic acid , will precipitate.

-

Purification: Recrystallize from Ethanol/Water to remove trace regioisomers.

Figure 2: Synthetic pathway demonstrating the regioselective iodination driven by the C4-hydroxyl group.[3]

Part 4: Applications in Drug Development

Scaffold Diversification (Suzuki-Miyaura Coupling)

This compound is a "linchpin" intermediate. The iodine atom allows researchers to attach aryl or heteroaryl groups to the C5 position, creating biaryl ethers or biphenyl systems common in kinase inhibitors.

-

Mechanism: Pd(0) inserts into the C-I bond (Oxidative Addition), followed by Transmetallation with a boronic acid, and Reductive Elimination.

-

Advantage: The C-I bond is more reactive than C-Br or C-Cl, allowing for milder reaction conditions (e.g., room temperature, weak bases) that preserve the carboxylic acid moiety.

PROTAC Linker Design

The carboxylic acid (C1) and hydroxyl (C4) groups provide orthogonal attachment points.

-

C1: Can be linked to an E3 ligase ligand (e.g., Thalidomide derivative).

-

C4: Can be linked to the target protein ligand.

-

C5: Can be used to modulate the rigidity and angle of the linker via cross-coupling.

Part 5: Safety & Handling (SDS Summary)

| Hazard Category | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Wear nitrile gloves and lab coat. |

| Skin Irritation | H315: Causes skin irritation. | Wash immediately with soap/water. |

| Eye Damage | H318: Causes serious eye damage. | Wear safety goggles/face shield. |

| Reactivity | Incompatible with strong oxidizers. | Store away from peroxides/nitrates. |

Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste contractor suitable for halogenated solvents/solids. Do not release into drains.

References

-

ChemScene . (n.d.). 4-Hydroxy-5-iodo-2-methylbenzoic acid Product Information. Retrieved from

-

BLD Pharm . (n.d.). 4-Hydroxy-5-iodo-2-methylbenzoic acid (CAS 201810-63-1).[1][4][2][5] Retrieved from

-

Patil, B. R., et al. (2006).[6] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[6] Retrieved from

-

PubChem . (n.d.). Compound Summary: 4-Hydroxy-5-iodo-2-methylbenzoic acid.[4][2][5] National Library of Medicine. Retrieved from

Sources

- 1. 37470-46-5|4-Hydroxy-3-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 133-91-5|2-Hydroxy-3,5-diiodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 5-Iodo-2-methylbenzoic acid | 54811-38-0 [chemicalbook.com]

- 4. 618-76-8|4-Hydroxy-3,5-diiodobenzoic acid|BLD Pharm [bldpharm.com]

- 5. 5-chloro-2-hydroxy-4-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. arkat-usa.org [arkat-usa.org]

safety data sheet (SDS) for 4-hydroxy-5-iodo-2-methylBenzoic acid

This is an in-depth technical guide and safety analysis for 4-Hydroxy-5-iodo-2-methylbenzoic acid , designed for research and drug development professionals.

CAS Registry Number: 201810-63-1 Formula: C₈H₇IO₃ Molecular Weight: 278.04 g/mol [1][2]

Executive Summary & Chemical Context

4-Hydroxy-5-iodo-2-methylbenzoic acid is a trisubstituted benzene derivative utilized primarily as a scaffold in medicinal chemistry. It serves as a critical building block for SGLT2 inhibitors (e.g., gliflozin analogs) and other metabolic disease therapeutics. Its structural utility lies in the orthogonal reactivity of its three functional groups:

-

Carboxylic Acid (C1): Handle for esterification or amide coupling.

-

Phenolic Hydroxyl (C4): Site for etherification (e.g., glycosylation in SGLT2 synthesis).

-

Iodide (C5): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Safety Criticality: While classified under generic GHS categories, the presence of the iodine atom introduces specific stability concerns (photolysis) and potential for organo-iodide sensitization that standard SDS templates often overlook.

Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Mechanistic Hazard Analysis

-

Acidity (pKa ~4.5): The carboxylic acid moiety contributes to mucosal irritation. Inhalation of dust can trigger immediate upper respiratory tract inflammation.

-

Iodo-Dehalogenation: Organic iodides are susceptible to homolytic cleavage by UV light, releasing iodine radicals (

) and eventually free iodine ( -

Phenolic Reactivity: The 4-hydroxy group increases electron density, making the ring susceptible to oxidation if stored improperly, potentially forming quinone-like impurities which are often sensitizers.

Handling & Storage Protocols

Storage Architecture

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent phenolic oxidation.

-

Light: Strictly Light Sensitive. Store in amber vials or foil-wrapped containers.

Experimental Handling Workflow

The following DOT diagram illustrates the logical flow for safe handling, emphasizing the "Light Exclusion" rule often missed in standard protocols.

Figure 1: Safe handling workflow emphasizing visual inspection for dehalogenation (yellowing).

Emergency Response & First Aid

Self-Validating Response System

Do not rely solely on memory. Use the "Dilute-Neutralize-Contain" logic.

-

Eye Contact (H319):

-

Immediate Action: Flush with water for 15 minutes.

-

Causality: The acidity will damage the cornea; immediate dilution restores pH balance.

-

Contraindication: Do not use neutralizing eye drops (e.g., bicarbonate) immediately, as the exothermic reaction can worsen thermal injury.

-

-

Skin Contact (H315):

-

Protocol: Wash with soap and water.

-

Specific Note: If the compound has decomposed (yellow stain), wash with a dilute sodium thiosulfate solution to reduce free iodine to water-soluble iodide.

-

-

Inhalation (H335):

-

Action: Move to fresh air.

-

Observation: Monitor for delayed pulmonary edema if large quantities of dust were inhaled (rare but possible with benzoic acid derivatives).

-

Structural Reactivity & Incompatibilities

Understanding the molecule's reactivity prevents accidents. This diagram maps the functional groups to their specific incompatibility risks.

Figure 2: Structural reactivity map highlighting specific chemical incompatibilities.

Quantitative Physical Data

| Property | Value | Source/Estimation |

| Appearance | White to off-white powder | Experimental Observation |

| Melting Point | >200°C (Decomposes) | Analogous Benzoic Acids |

| Solubility | DMSO, Methanol, dilute Base | Polar Functional Groups |

| pKa (Acid) | ~4.2 - 4.5 | Predicted (Benzoic Acid) |

| pKa (Phenol) | ~9.5 - 10.0 | Predicted (Phenol) |

Toxicological Information

-

Acute Toxicity: No specific LD50 data exists for this specific isomer.

-

Read-Across Data: Based on 4-hydroxybenzoic acid (LD50 Oral Rat > 2200 mg/kg) and iodobenzoic acid derivatives.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated aromatics can be persistent; avoid environmental release.

Disposal Considerations

Protocol:

-

Classification: Hazardous Waste (Halogenated Organic).

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases during collection to prevent exothermic runaway.

-

Method: High-temperature incineration equipped with a scrubber.

-

Why? Incineration of iodinated compounds releases elemental iodine (

) or HI gas. The scrubber is legally required to capture these corrosive gases.

-

References

-

PubChem. 5-Iodo-2-methylbenzoic acid (Analogous Safety Data). National Library of Medicine. Link

-

ChemScene. 4-Hydroxy-5-iodo-2-methylbenzoic acid Product Data (CAS 201810-63-1).[1][2][3]Link

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.Link

-

Sigma-Aldrich. Safety Data Sheet for 4-Iodo-2-methylbenzoic acid (Structural Analog).Link

Sources

An In-depth Technical Guide to the Synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of new molecular entity creation. 4-hydroxy-5-iodo-2-methylbenzoic acid, a key building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth analysis of the most plausible and scientifically sound methodologies for its synthesis, grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Introduction

4-hydroxy-5-iodo-2-methylbenzoic acid (CAS No. 201810-63-1) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a hydroxyl, an iodo, a methyl, and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide will focus on the most logical synthetic pathway, starting from a readily available precursor and employing a regioselective iodination as the key step.

Proposed Synthetic Route: An Overview

The most direct and efficient synthetic strategy for 4-hydroxy-5-iodo-2-methylbenzoic acid commences with the commercially available 4-hydroxy-2-methylbenzoic acid. The synthesis can be conceptually broken down into two primary stages:

-

Synthesis of the Starting Material: Preparation of 4-hydroxy-2-methylbenzoic acid via the Kolbe-Schmitt reaction.

-

Regioselective Iodination: The introduction of an iodine atom at the C5 position of the aromatic ring.

This approach is advantageous as it utilizes a well-established carboxylation reaction and a subsequent, highly regioselective electrophilic aromatic substitution.

Caption: Overview of the proposed synthetic pathway.

Part 1: Synthesis of 4-hydroxy-2-methylbenzoic acid

The Kolbe-Schmitt reaction is a classic and industrially relevant method for the synthesis of hydroxybenzoic acids.[2] It involves the carboxylation of a phenoxide ion with carbon dioxide under elevated temperature and pressure.

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. The ortho-position to the hydroxyl group is generally favored, but the reaction conditions can be optimized to yield the para-isomer, 4-hydroxy-2-methylbenzoic acid, from m-cresol.[2]

Experimental Protocol (Adapted from analogous procedures):

-

Phenoxide Formation: In a high-pressure reactor, m-cresol is treated with a strong base, such as potassium hydroxide, to form the corresponding potassium phenoxide.

-

Carboxylation: The reactor is then pressurized with carbon dioxide gas to several hundred kPa and heated to approximately 200°C.[2]

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by acidification with a mineral acid (e.g., hydrochloric acid), which precipitates the 4-hydroxy-2-methylbenzoic acid. The crude product can then be purified by recrystallization.

Part 2: Regioselective Iodination of 4-hydroxy-2-methylbenzoic acid

The key step in the synthesis is the regioselective iodination of 4-hydroxy-2-methylbenzoic acid. The hydroxyl and methyl groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The C5 position is ortho to the powerful activating hydroxyl group and para to the methyl group, making it the most electron-rich and sterically accessible position for electrophilic attack.

Several methods for the iodination of phenols and other activated aromatic rings have been reported and can be adapted for this specific transformation.[3][4][5][6] A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent.[7]

Causality Behind Experimental Choices:

-

Iodinating Agent: Molecular iodine (I₂) is a mild electrophile. To enhance its reactivity, an oxidizing agent is often used to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[7]

-

Oxidizing Agent: Iodic acid (HIO₃) is an effective oxidizing agent for this purpose. It oxidizes iodide (I⁻) formed during the reaction back to iodine, and also helps in the generation of the electrophilic iodine species.[7][8]

-

Solvent: A protic solvent like aqueous ethanol is often used to facilitate the dissolution of the reagents and to mediate the reaction.[9]

Experimental Protocol (Proposed):

-

Dissolution: 4-hydroxy-2-methylbenzoic acid is dissolved in aqueous ethanol in a reaction flask.

-

Addition of Iodine: Molecular iodine is added to the solution.

-

Addition of Oxidizing Agent: A solution of iodic acid in water is added dropwise to the stirring reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 35-40°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[7]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water to precipitate the crude product. The excess iodine is quenched by adding a solution of sodium thiosulfate. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-5-iodo-2-methylbenzoic acid.[10]

Caption: Step-by-step workflow for the iodination reaction.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield | Purity |

| 1 | m-Cresol | 1. KOH2. CO₂ (high P/T) | 4-hydroxy-2-methylbenzoic acid | >90% (reported for analogous reactions) | >98% after recrystallization |

| 2 | 4-hydroxy-2-methylbenzoic acid | I₂, HIO₃, aq. Ethanol | 4-hydroxy-5-iodo-2-methylbenzoic acid | 80-90% (estimated based on similar iodinations) | >98% after recrystallization |

Conclusion

The synthesis of 4-hydroxy-5-iodo-2-methylbenzoic acid can be reliably achieved through a two-step process involving the Kolbe-Schmitt carboxylation of m-cresol followed by a regioselective iodination of the resulting 4-hydroxy-2-methylbenzoic acid. This approach is based on well-understood and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential industrial production. The provided protocols, grounded in analogous and established methodologies, offer a clear and logical pathway for obtaining this valuable chemical intermediate with high purity and good yield.

References

- J. Braz. Chem. Soc., Vol. 20, No. 10, 1916-1920, 2009.

- Chemia, November 14, 2022.

- Organic Chemistry Portal, "Iodoarenes synthesis by iodin

- Patil, B. R.; Bhusare, S. R.; Pawar, R. P.; Vibhute, Y. B. Tetrahedron Letters2005, 46, 7179-7181.

- Studylib, "Iodination of Phenols: Lab Procedure & Arom

- MDPI, Molecules, "A New Rapid and Specific Iodin

- Joshi, S.; Vyas, S. M.; et al. Tetrahedron2011.

- Semantic Scholar, "Regioselective Iodination of Chlorinated Arom

- Google Patents, CN113423683A, "Method for producing 4-hydroxy-2-methylbenzoic acid".

- ARKIVOC 2006 (i) 104-108.

- Orito, K.; Takeo, M.; Hatakeyama, T.; Tokuda, M. Synthesis1995, 1995, 1273-1277.

- ChemRxiv, "Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoyl

- Google Patents, US7642374B2, "Process for producing 5-iodo-2-methylbenzoic acid".

- ResearchGate, "Iodination of hydroxy arom

- Patsnap, "2-methylbenzoic acid patented technology retrieval search results".

- Google Patents, EP1642881A4, "Process for producing 5-iodo-2-methylbenzoic acid".

- Quick Company, "Process For Producing 5 Iodo 2 Methylbenzoic Acid".

- ChemRxiv, "Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoyl

- Semantic Scholar, "Synthesis and characterization of novel polyvalent organoiodine compounds".

- Organic Syntheses 2012, 89, 220.

- JACS Au, "Decarboxylation in N

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 10. studylib.net [studylib.net]

A Technical Guide to the Potential Biological Activities of 4-Hydroxy-5-iodo-2-methylbenzoic Acid Derivatives

Abstract

Derivatives of halogenated phenolic acids represent a compelling class of molecules in medicinal chemistry and drug development. The strategic incorporation of functional groups such as iodine and hydroxyl moieties onto a benzoic acid scaffold can profoundly influence the compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the potential therapeutic applications of derivatives based on the 4-hydroxy-5-iodo-2-methylbenzoic acid core structure. We will dissect the rationale behind investigating these compounds, detail synthetic and derivatization strategies, and provide field-proven experimental protocols for evaluating their potential antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, we will explore plausible mechanisms of action, supported by signaling pathway diagrams, to offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to discovering novel therapeutic agents.

Introduction: The Rationale for a Multifunctional Scaffold

The 4-hydroxy-5-iodo-2-methylbenzoic acid structure is a unique scaffold engineered with distinct functional groups, each contributing to its potential for biological interaction.

-

The Phenolic Hydroxyl Group: The hydroxyl group is a cornerstone of many biologically active natural products. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and cellular receptors. Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties.[1][2][3]

-

The Iodine Atom: The introduction of a halogen, specifically iodine, significantly increases the lipophilicity of the molecule. This can enhance its ability to cross microbial cell membranes, a critical factor for antimicrobial agents.[4] The high atomic number of iodine also makes its derivatives potential candidates for X-ray contrast agents in medical imaging.[5]

-

The Carboxylic Acid Group: This functional group provides a key site for derivatization, allowing for the synthesis of esters, amides, and other analogues to modulate pharmacokinetics and explore structure-activity relationships (SAR). Its acidity is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.[6]

-

The Methyl Group: The methyl group at the ortho position can influence the conformation of the carboxylic acid group and modulate the electronic properties of the aromatic ring.

The convergence of these features suggests that derivatives of this scaffold could exhibit a wide spectrum of biological activities, making them a fertile ground for therapeutic discovery.

Synthesis and Derivatization Strategies

The generation of a library of 4-hydroxy-5-iodo-2-methylbenzoic acid derivatives is the foundational step in exploring their therapeutic potential. This involves a logical workflow from the core synthesis to diverse derivatizations.

Diagram: General Research & Development Workflow

Caption: Workflow from synthesis to biological lead optimization.

Synthesis of the Core Scaffold

The synthesis of the core compound can be achieved through electrophilic iodination of the precursor, 4-hydroxy-2-methylbenzoic acid. The directing effects of the hydroxyl and methyl groups guide the iodine atom to the C5 position.

Protocol: Ortho-Iodination of a Phenolic Acid

-

Reaction Setup: In a round-bottom flask protected from light, dissolve the starting benzoic acid derivative (e.g., 4-hydroxy-2-methylbenzoic acid) in a suitable solvent such as glacial acetic acid.[7]

-

Addition of Iodinating Agent: Slowly add an iodinating reagent. A common choice is a mixture of elemental iodine (I₂) and an oxidizing agent (e.g., nitric acid or sodium periodate) to generate the electrophilic iodinating species in situ.[6] The reaction can also be catalyzed by transition metals like Iridium or Palladium for milder conditions.[8][9]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress periodically using thin-layer chromatography (TLC) until the starting material is consumed.[6][7]

-

Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[6]

-

Purification: Collect the solid by filtration, wash with water to remove acid residues, and then with a sodium thiosulfate solution to remove excess iodine. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield the pure 4-hydroxy-5-iodo-2-methylbenzoic acid.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is a prime handle for creating diverse libraries of esters and amides, which can significantly alter the compound's activity and ADME properties.

Protocol: Synthesis of Ester Derivatives (Example)

-

Activation: Dissolve the synthesized core acid in a dry, aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent like dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (EDC) along with a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Nucleophilic Attack: Add the desired alcohol (e.g., ethanol, benzyl alcohol) to the activated acid mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor by TLC.

-

Workup: Once complete, filter off any urea byproduct (if using DCC). Wash the organic phase sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester using column chromatography.

Potential Biological Activity & Evaluation Protocols

Based on the structural features and literature on related compounds, we can prioritize several key areas for biological screening.

Antimicrobial Activity

Rationale: The lipophilic character imparted by the iodinated benzene ring can facilitate the penetration of microbial cell membranes, potentially disrupting essential cellular processes and leading to growth inhibition or cell death.[4] This makes antimicrobial screening a high-priority starting point.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of a compound that prevents visible microbial growth.[4][10]

-

Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO). In a sterile 96-well microplate, perform a two-fold serial dilution of each compound in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[4] The final concentration of DMSO should be kept low (e.g., <1%) to avoid solvent toxicity.

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[11] Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under conditions suitable for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.[4] This can be confirmed by measuring absorbance with a microplate reader.

Data Presentation:

| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|

| Core Acid | >128 | >128 | 64 |

| Methyl Ester | 64 | 128 | 32 |

| Benzyl Ester | 32 | 64 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

(Note: Data is hypothetical for illustrative purposes.)

Anti-inflammatory Activity

Rationale: Phenolic compounds are well-documented anti-inflammatory agents.[12][13] They can act by scavenging free radicals or by inhibiting key enzymes and transcription factors involved in the inflammatory response, such as cyclooxygenase (COX) and nuclear factor-κB (NF-κB).[1][14]

Protocol: Nitric Oxide (NO) Production Inhibition in Macrophages This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (a component of bacterial cell walls) to the wells. Include wells with cells and LPS only (positive control) and cells alone (negative control).

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Nitric oxide production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is read at ~540 nm.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production). A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cytotoxicity.

Anticancer Activity

Rationale: Many phenolic compounds and their derivatives exhibit antiproliferative and pro-apoptotic effects on cancer cells.[16][17] They can interfere with signaling pathways that control cell growth and survival. The potential of these derivatives to induce cell death in cancer cell lines warrants investigation.

Protocol: MTT Cell Viability Assay This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed a cancer cell line of interest (e.g., MDA-MB-231 for breast cancer) in a 96-well plate and allow attachment.[16]

-

Compound Treatment: Treat the cells with a range of concentrations of the test derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Data Presentation:

| Derivative | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | NIH/3T3 (Normal) IC₅₀ (µM) |

|---|---|---|---|

| Core Acid | 75.2 | 98.6 | >200 |

| Ethylamide | 42.1 | 55.3 | >200 |

| Phenylamide | 15.8 | 21.4 | 150.7 |

| Cisplatin | 12.4 | 9.8 | 12.4 |

(Note: Data is hypothetical for illustrative purposes. Comparing toxicity against a normal cell line like NIH/3T3 is crucial for assessing selectivity.)[18]

Proposed Mechanisms of Action

Understanding how a compound works is as important as knowing that it works. The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways.

Diagram: Potential Inhibition of the NF-κB Inflammatory Pathway

Caption: Inhibition of the NF-κB pathway by phenolic compounds.

Many phenolic compounds exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.[1][14] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, like LPS, activate the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS (producing NO) and COX-2.[1] The 4-hydroxy-5-iodo-2-methylbenzoic acid derivatives could potentially inhibit this pathway by preventing the activation of the IKK complex or by directly interfering with NF-κB's ability to translocate to the nucleus.

Summary and Future Directions

The 4-hydroxy-5-iodo-2-methylbenzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The strategic combination of a phenolic hydroxyl, an iodine atom, and a modifiable carboxylic acid group suggests a high potential for multifaceted biological activity.

Key Takeaways:

-

High Potential: The scaffold is primed for antimicrobial, anti-inflammatory, and anticancer activities.

-

Systematic Evaluation: A logical progression from synthesis to tiered biological screening is essential for identifying lead compounds.

-

Mechanism-Driven Research: Investigating the impact of these derivatives on key signaling pathways like NF-κB will provide crucial insights for rational drug design.

Future research should focus on:

-

Broad Biological Screening: Testing the synthesized library against a wider panel of bacterial and fungal strains, cancer cell lines, and viral targets.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the scaffold to understand how changes in structure affect biological activity.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

-

Computational Modeling: Using in silico tools to predict ADME/Tox properties and guide the design of next-generation derivatives with improved potency and safety.[6]

By pursuing these avenues, the full therapeutic potential of 4-hydroxy-5-iodo-2-methylbenzoic acid derivatives can be systematically unlocked, potentially leading to the next generation of effective medicines.

References

- Benchchem. (n.d.). Applications of Di-iodinated Benzoic Acid Derivatives in Research.

- García-Roca, A., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis.

- Benchchem. (n.d.). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide.

- Radiology Key. (2016). Iodinated Radiocontrast Agents.

- Sharma, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Das, B., et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Journal of Chemical Research.

- Zeb, A. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules.

- Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules.

- Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.

- Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry.

- Li, Y., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Chemical Biology & Drug Design.

- Lee, J. H., et al. (2015). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Molecules.

- Randenia, N., et al. (2024). The Role of Phenolic Compounds as Anti-Inflammatory in Obese Individuals. Journal of Health and Nutrition Research.

- IJFMR. (n.d.). Use of Phenolic Compound as Anti-Inflammatory.

- ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

- Yahfoufi, N., et al. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients.

- Kumar, S., et al. (2011). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Archiv der Pharmazie.

- Li, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology.

- Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.

- González-García, E., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Pharmaceuticals.

- ResearchGate. (2012). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid.

- Bouone, Y. O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.

- Asian Pacific Journal of Cancer Prevention. (2025). Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line.

- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.

- BOC Sciences. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.

- ChemicalBook. (n.d.). 5-Iodo-2-methylbenzoic acid synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.

- Asian Pacific Journal of Cancer Prevention. (2025). Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line.

- Al-Qaisi, Z. A., et al. (2026). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences.

Sources

- 1. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]

- 3. ijfmr.com [ijfmr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 11. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR | MDPI [mdpi.com]

- 16. Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line [journal.waocp.org]

- 17. journal.waocp.org [journal.waocp.org]

- 18. Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation & Supramolecular Analysis of 4-Hydroxy-5-iodo-2-methylbenzoic Acid

Executive Summary & Molecular Context[1]

4-Hydroxy-5-iodo-2-methylbenzoic acid is a critical scaffold in medicinal chemistry, often utilized as an intermediate for kinase inhibitors and radiopharmaceutical precursors. Its structural analysis is non-trivial due to the competing intermolecular forces: strong hydrogen bonding (HB) from the carboxylic acid/phenol moieties and significant halogen bonding (XB) potential from the iodine atom.

This guide provides a rigorous workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule. It moves beyond standard protocols to address specific challenges posed by heavy-atom (iodine) absorption and the steric influence of the ortho-methyl group.

Theoretical Structural Model & Synthon Prediction

Before experimental determination, a crystallographer must establish a hypothesis for the packing network. For 4-hydroxy-5-iodo-2-methylbenzoic acid, three dominant synthons dictate the lattice energy.

The Ortho-Methyl Effect

The methyl group at the C2 position exerts steric pressure on the C1-Carboxyl bond. Unlike unsubstituted benzoic acid, which is planar, the C2-methyl group typically forces the carboxylate group to rotate out of the aromatic plane (torsion angle

Competing Intermolecular Forces

The crystal lattice is defined by a hierarchy of interactions:

| Interaction Type | Donor | Acceptor | Predicted Geometry | Strength (kJ/mol) |

| Carboxylic Dimer | O-H (Acid) | C=O (Acid) | Centrosymmetric | 40–60 (Strong) |

| Halogen Bond (XB) | C-I ( | O (Phenol/Carbonyl) | Linear ( | 10–25 (Medium) |

| Phenolic HB | O-H (Phenol) | O (Carbonyl/Phenol) | Infinite chains or spirals | 15–30 (Medium) |

Expert Insight: The Iodine atom is polarizable and exhibits a positive electrostatic potential cap (the

Experimental Workflow: Crystallogenesis to Refinement

The following diagram outlines the critical path for solving this structure, emphasizing the "Heavy Atom" strategy required by the Iodine substituent.

Figure 1: End-to-end crystallographic workflow. Note the specific requirement for Molybdenum (Mo) radiation due to Iodine absorption.

Detailed Protocols

Crystallization Strategy

Standard recrystallization often yields microcrystalline powder for this class of molecules. To obtain X-ray quality single crystals, use Slow Evaporation with a focus on halogen-bond compatible solvents.

Protocol:

-

Solvent System: Dissolve 20 mg of compound in 2 mL of THF/Toluene (1:1) . Toluene promotes

-stacking, while THF ensures solubility. Avoid alcohols (MeOH/EtOH) initially, as they compete as Hydrogen Bond donors, potentially disrupting the desired Halogen Bonding motifs. -

Vessel: Use a 4 mL vial inside a larger jar containing pure Toluene (Vapor Diffusion).

-

Conditions: Store in the dark. Iodine-carbon bonds can be photolabile over weeks in solution.

-

Observation: Check for prisms or blocks after 3-5 days. Needles indicate rapid growth (poor quality).

Data Collection (The Iodine Challenge)

The presence of Iodine (

-

Radiation Source: Use Mo K

( -

Absorption Coefficient (

): Expect -

Correction Strategy: You must perform a rigorous absorption correction. A multi-scan method (SADABS or CrysAlisPro scaling) is usually sufficient, but for high-precision electron density mapping, face-indexing the crystal is recommended to explicitly model the path length of X-rays through the iodine-rich lattice.

Structure Solution & Refinement

-

Space Group Determination: Look for systematic absences. If the molecule crystallizes in a chiral space group (unlikely unless using a chiral co-crystal former), ensure Flack parameter refinement. Most likely:

(Monoclinic). -

Phasing: The Iodine atom is a "heavy atom." Modern intrinsic phasing algorithms (SHELXT) will locate the Iodine position immediately. Use the Iodine phase to expand the rest of the structure (Fourier expansion).

-

Hydrogen Placement:

-

Aromatic/Methyl H: Place geometrically (HFIX 43/137).

-

Hydroxy/Carboxyl H: Locate in the difference Fourier map (

). This is crucial to confirm the "dimer" vs "catemer" hydrogen bonding network.

-

Supramolecular Analysis: The Interaction Map

Once the structure is solved, the analysis shifts to understanding the stability of the lattice. The following diagram illustrates the competing forces you must quantify in the discussion of the crystal structure.

Figure 2: Supramolecular interaction map. The Iodine-Oxygen halogen bond acts as a "molecular clip" connecting the carboxylic acid dimers.

Analysis Checklist for the Researcher

When writing the final Crystallographic Information File (CIF) and manuscript:

-

Calculate the

angle: (C2-C1-COO plane). If -

Measure

: If the distance is less than the sum of van der Waals radii ( -

Check for Disorder: The iodine atom is heavy and can sometimes exhibit "wobble" (large thermal ellipsoids). If

of Iodine is

References

-

Grope, S. et al. (2023). "On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids." ACS Publications.

-

University of York. (n.d.). "scXRD: Growing single crystals - Slow solvent evaporation." Chemistry Teaching Labs.

-

MDPI. (2021). "Nature of the Hydrogen Bond Enhanced Halogen Bond." Molecules.

-

Wikipedia. (n.d.). "Halogen bond: Definition and Donor Characteristics."

-

University of Warwick. (2024). "Single Crystal Growth: Solution Growth Methods."

Sources

Methodological & Application

step-by-step preparation of 4-hydroxy-5-iodo-2-methylBenzoic acid

Application Note: Step-by-Step Preparation of 4-Hydroxy-5-iodo-2-methylbenzoic Acid

Executive Summary

This guide details the laboratory-scale synthesis and purification of 4-hydroxy-5-iodo-2-methylbenzoic acid , a critical intermediate in the development of proteolysis-targeting chimeras (PROTACs) and radiolabeled ligands.

The protocol utilizes a regioselective oxidative iodination of 4-hydroxy-2-methylbenzoic acid. Unlike traditional methods using iodine monochloride (ICl) or iodine/ammonia, this protocol employs a Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl) system. This "green chemistry" approach offers superior atom economy, reduced toxicity, and high regioselectivity for the C5 position due to the synergistic directing effects of the hydroxyl and methyl groups.

Retrosynthetic Analysis & Reaction Design

The synthesis targets the C5 position of the benzoic acid core. The regiochemistry is dictated by the electronic directing effects of the substituents on the starting material, 4-hydroxy-2-methylbenzoic acid.

-

Hydroxyl (-OH) at C4: Strong ortho/para director. Activates C3 and C5.

-

Methyl (-CH3) at C2: Weak ortho/para director. Activates C3, C5, and C6 relative to itself.

-

Carboxyl (-COOH) at C1: Strong meta director. Deactivates the ring but directs incoming electrophiles to C3 and C5.

Steric Argument:

-

C3: Located between the -OH and -CH3 groups. Highly sterically hindered.

-

C5: Located between the -OH and -H. Sterically accessible.

Figure 1: Retrosynthetic pathway demonstrating the direct iodination strategy.

Materials & Equipment

Reagents:

| Reagent | CAS Number | Purity | Role |

|---|---|---|---|

| 4-Hydroxy-2-methylbenzoic acid | 578-39-2 | >98% | Substrate |

| Sodium Iodide (NaI) | 7681-82-5 | >99% | Iodine Source |

| Sodium Hypochlorite (NaOCl) | 7681-52-9 | 10-13% soln | Oxidant |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 1N Solution | Solvent/Base |

| Sodium Thiosulfate (Na2S2O3) | 7772-98-7 | Sat.[1] Soln | Quench |

| Hydrochloric Acid (HCl) | 7647-01-0 | 1N & 6N | Acidification |

Equipment:

-

Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

-

Pressure-equalizing addition funnel.

-

Low-temperature bath (Ice/Water).

-

pH meter or precision pH strips (range 0-14).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Solubilization and Preparation

-

Charge: In a 250 mL three-neck flask, dissolve 5.0 g (32.8 mmol) of 4-hydroxy-2-methylbenzoic acid in 40 mL of Methanol (MeOH) .

-

Basify: Add 40 mL of 1N NaOH . The solution should turn clear as the phenolate/carboxylate dianion forms.

-

Add Iodide: Add 4.92 g (32.8 mmol, 1.0 equiv) of Sodium Iodide (NaI) to the mixture. Stir until fully dissolved.

-

Cool: Cool the reaction mixture to 0–5 °C using an ice bath.

Step 2: Oxidative Iodination (The Critical Step)

Mechanistic Insight: NaOCl oxidizes iodide (

-

Prepare Oxidant: Load 25 mL of aqueous Sodium Hypochlorite (commercial bleach, ~5-6% active chlorine) into the addition funnel.

-

Note: Titrate bleach if precise concentration is unknown, or use a slight excess (1.1 equiv).

-

-

Addition: Dropwise add the NaOCl solution to the reaction mixture over 30–45 minutes .

-

Control: Maintain internal temperature < 10 °C . A color change from colorless to dark yellow/brown indicates the formation of transient iodine species.

-

-

Reaction: After addition is complete, allow the mixture to stir at 0–5 °C for 1 hour , then warm to room temperature (20–25 °C) and stir for an additional 2 hours .

Step 3: Quenching and Workup

-

Quench: Add 10 mL of Saturated Sodium Thiosulfate (Na2S2O3) solution.

-

Visual Cue: The dark iodine color should fade to a pale yellow or colorless solution, indicating the consumption of unreacted iodine species.

-

-

Acidification: Cool the flask back to 0–5 °C. Slowly acidify the mixture to pH 2.0 using 6N HCl .

-

Precipitation: The product will precipitate as a white to off-white solid. Ensure vigorous stirring to prevent clumping.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the filter cake with cold water (3 x 20 mL) to remove residual salts (NaCl, NaI).

Step 4: Purification

-

Recrystallization: Transfer the crude solid to a flask.

-

Solvent System: Ethanol : Water (1:1) .

-

Heat to reflux until dissolved. Cool slowly to room temperature, then to 4 °C.

-

-

Drying: Collect the crystals and dry in a vacuum oven at 50 °C for 12 hours.

-

Yield Expectation: 7.5 – 8.2 g (82–90%).

Quality Control & Characterization

Workflow Visualization:

Figure 2: Quality control decision tree.

Analytical Specifications:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | ≥ 98.0% |

| 1H NMR | 400 MHz, DMSO-d6 | Consistent with structure (See below) |

| Mass Spec | LC-MS (ESI-) | [M-H]- = 276.9 |

NMR Interpretation (DMSO-d6):

-

δ 12.5 ppm (br s, 1H): Carboxylic acid -COOH.

-

δ 10.8 ppm (s, 1H): Phenolic -OH.

-

δ 8.15 ppm (s, 1H): Aromatic H6 (Ortho to COOH, Para to I). Appears as a singlet due to lack of ortho/meta coupling partners.

-

δ 6.80 ppm (s, 1H): Aromatic H3 (Ortho to OH, Meta to COOH). Appears as a singlet.

-

δ 2.45 ppm (s, 3H): Methyl group at C2.

Note on Regiochemistry: The presence of two aromatic singlets confirms the para arrangement of the protons (positions 3 and 6), proving the iodine was installed at position 5.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation during acidification. | Ensure pH is < 2.0. The product is an acid; pKa is approx 3-4. |

| Dark Product | Residual Iodine trapped in crystal lattice. | Wash filter cake more thoroughly with Sodium Thiosulfate solution. |

| Regioisomers | Temperature too high during addition. | Keep addition strictly < 10 °C to favor kinetic control at the most activated C5 position. |

| Sticky Solid | Impurities or wet solvent. | Recrystallize from EtOH/H2O. Ensure vacuum drying is sufficient. |

References

-

Edgar, K. J., & Falling, S. N. (1990). An efficient and selective method for the iodination of aromatic compounds. The Journal of Organic Chemistry, 55(18), 5287-5291. (Foundational protocol for NaI/NaOCl iodination). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11237307 (4-Hydroxy-2-methylbenzoic acid). (Starting material properties). [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Hydroxy-5-iodo-2-methylbenzoic Acid

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-hydroxy-5-iodo-2-methylbenzoic acid (CAS 201810-63-1) as the electrophile. This scaffold presents unique challenges due to the coexistence of an aryl iodide, a free phenolic hydroxyl group, and a carboxylic acid.

While standard Suzuki conditions often fail due to catalyst poisoning or electronic deactivation from the formation of electron-rich dianions, this protocol leverages dialkylbiaryl phosphine ligands (Buchwald ligands) to achieve high turnover numbers (TON) without requiring prior protecting group chemistry.

Mechanistic Insight & Challenges

The "Dianion Deactivation" Effect

The core challenge with 4-hydroxy-5-iodo-2-methylbenzoic acid is not steric hindrance, but electronic deactivation .

-

Base-Mediated Deprotonation: Under standard basic Suzuki conditions (pH > 10), both the carboxylic acid (

) and the phenol ( -

Electron Enrichment: The resulting dianion species is highly electron-rich.

-

Oxidative Addition Suppression: The oxidative addition of Pd(0) into the C-I bond is a nucleophilic attack by the metal. An electron-rich aryl ring resists this attack, significantly slowing the rate-determining step compared to neutral aryl iodides.

Ligand Selection Strategy

To overcome the sluggish oxidative addition, we utilize electron-rich, bulky phosphine ligands.[1]

-

SPhos / XPhos: These ligands create a highly active mono-ligated Pd(0) species. Their electron-donating nature enhances the nucleophilicity of the palladium center, forcing oxidative addition even on electron-rich substrates.

-

Water Solubility: The dianionic substrate is water-soluble. The use of a biphasic system (Water/Organic) or polar aprotic solvents is critical to maintain solubility of both the inorganic base and the organic dianion.

Mechanistic Pathway Diagram[1]

Caption: Mechanistic pathway highlighting the critical deprotonation step and the requirement for electron-rich ligands to force oxidative addition on the deactivated dianion.

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

Best for: Rapid synthesis, avoiding protection/deprotection steps. High tolerance for various boronic acids.

Reagents:

-

Substrate: 4-hydroxy-5-iodo-2-methylbenzoic acid (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%) OR Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

-

Base: K₃PO₄ (3.5 equiv) — Excess required to neutralize substrate and activate boron.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-